molecular formula C8H9NO4 B13877441 3-(Methoxymethoxy)pyridine-2-carboxylic acid

3-(Methoxymethoxy)pyridine-2-carboxylic acid

Katalognummer: B13877441
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: XPQICLRVFZGTLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is a derivative of pyridinecarboxylic acid, characterized by the presence of a methoxymethoxy group at the 3-position and a carboxylic acid group at the 2-position of the pyridine ring.

Vorbereitungsmethoden

The synthesis of 3-(Methoxymethoxy)pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridine-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

3-(Methoxymethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(Methoxymethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The molecular targets and pathways involved in its action are still under investigation, but its ability to modulate enzyme activity makes it a promising candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

3-(Methoxymethoxy)pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:

The uniqueness of this compound lies in its methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acid derivatives.

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

3-(methoxymethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-12-5-13-6-3-2-4-9-7(6)8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI-Schlüssel

XPQICLRVFZGTLR-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(N=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.